synthesis of 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid
synthesis of 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid
An In-depth Technical Guide to the Synthesis of 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid
This technical guide provides a comprehensive overview of a proposed synthetic route for 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid, a valuable research chemical. Due to the limited availability of a directly published synthesis protocol, this guide outlines a plausible and scientifically sound pathway based on established organic chemistry principles and analogous reactions reported in the literature. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Proposed Synthetic Pathway
The most direct proposed involves the electrophilic nitration of the commercially available precursor, 2,4,5-Trifluoro-3-methylbenzoic acid. The regioselectivity of this reaction is directed by the existing substituents on the aromatic ring. The carboxylic acid group is a meta-director, while the methyl group and fluorine atoms are ortho, para-directors. The position of the nitro group at C6 is ortho to the activating methyl group and meta to the deactivating carboxylic acid group, suggesting this is a feasible transformation.
Figure 1: Proposed .
Experimental Protocols
The following is a detailed methodology for the proposed synthesis. This protocol is based on general procedures for the nitration of substituted benzoic acids.[1]
Materials and Equipment
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Reactants:
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2,4,5-Trifluoro-3-methylbenzoic acid
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Fuming nitric acid (90%)
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Concentrated sulfuric acid (98%)
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Solvents and Reagents:
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Dichloromethane
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Deionized water
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Ice
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Anhydrous magnesium sulfate
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Equipment:
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Round-bottom flask (100 mL)
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Dropping funnel
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
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Standard glassware for extraction and filtration
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pH meter or pH paper
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Procedure
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Reaction Setup:
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In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4,5-Trifluoro-3-methylbenzoic acid (1.0 eq).
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Cool the flask in an ice bath to 0-5 °C.
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Slowly add concentrated sulfuric acid (3.0 eq) to the flask with continuous stirring, ensuring the temperature remains below 10 °C.
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Nitration:
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In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0 °C.
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Add the nitrating mixture dropwise to the solution of the benzoic acid derivative in sulfuric acid over 30 minutes, maintaining the reaction temperature between 0 and 5 °C.
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After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up and Isolation:
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Upon completion of the reaction, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
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A precipitate of the crude product should form.
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Collect the solid by vacuum filtration and wash with cold deionized water until the washings are neutral to pH paper.
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Purification:
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The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or toluene.
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Dissolve the crude solid in a minimal amount of hot solvent, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
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Figure 2: General experimental workflow for the nitration of 2,4,5-Trifluoro-3-methylbenzoic acid.
Data Presentation
The following tables summarize the key chemical and spectroscopic data for the final product, 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid.[2]
Chemical Properties
| Property | Value |
| CAS Number | 167887-95-8 |
| Molecular Formula | C₈H₄F₃NO₄ |
| Molecular Weight | 251.12 g/mol |
Spectroscopic Data
| Technique | Data |
| ¹H NMR | Spectral data available, specific shifts would be determined experimentally. |
| ¹³C NMR | Spectral data available, specific shifts would be determined experimentally. |
| Mass Spectrometry | Spectral data available, expected m/z for [M-H]⁻: 250.00. |
| Infrared (IR) | Spectral data available, characteristic peaks for C=O, NO₂, and C-F bonds expected. |
| Raman | Spectral data available. |
Conclusion
This technical guide outlines a viable synthetic approach for 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid via the nitration of 2,4,5-Trifluoro-3-methylbenzoic acid. The provided experimental protocol is based on established chemical principles and serves as a foundational method for researchers. It is recommended that small-scale trials be conducted to optimize reaction conditions such as temperature, reaction time, and purification methods to maximize yield and purity. The spectroscopic data provided will be essential for the characterization and confirmation of the final product.
